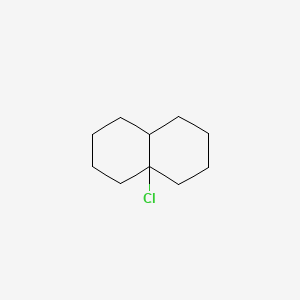

4a-Chlorodecahydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90976-72-0 |

|---|---|

Molecular Formula |

C10H17Cl |

Molecular Weight |

172.69 g/mol |

IUPAC Name |

8a-chloro-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C10H17Cl/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9H,1-8H2 |

InChI Key |

SXDYKBKQAWLGRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CCCCC2C1)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4a Chlorodecahydronaphthalene

Direct Chlorination Approaches to Decahydronaphthalene (B1670005) Skeletons

Direct chlorination involves the introduction of a chlorine atom onto a pre-existing decahydronaphthalene framework. These methods are often reliant on radical processes and face challenges in achieving high regioselectivity and stereocontrol.

Radical halogenation is a common method for the functionalization of alkanes. umn.edu However, these reactions often lack selectivity, leading to a mixture of chlorinated products. nih.gov The selectivity of radical chlorination is influenced by the stability of the resulting radical intermediate, with tertiary carbons being more reactive than secondary and primary carbons. masterorganicchemistry.com In the case of decahydronaphthalene, this inherent reactivity preference favors the formation of a radical at a tertiary position, such as the 4a-carbon.

Despite this preference, the statistical abundance of secondary hydrogens on the decalin ring system can lead to the formation of multiple isomers. masterorganicchemistry.com The reaction of decalin with chlorine in the presence of light or a radical initiator would be expected to yield a complex mixture of monochlorinated products, including 1-chloro-, 2-chloro-, and 4a-chlorodecahydronaphthalene. The relative ratios of these products are dependent on reaction conditions such as temperature and the nature of the chlorinating agent.

A study on the photochlorination of trans-decalin highlighted the challenges in achieving selectivity. While the tertiary C-H bonds are generally more reactive, the sheer number of secondary C-H bonds often leads to a statistical mixture of products.

| Reagent | Substrate | Product(s) | Selectivity |

| Cl2, hν | trans-Decalin | Mixture of chlorinated decalins | Low |

Achieving regioselective chlorination at the 4a-position of decahydronaphthalene is a significant synthetic challenge. Directing groups or specialized reagents are often required to overcome the inherent reactivity patterns of the decalin skeleton. nih.gov

One potential strategy involves the use of aminium radicals. These radicals can exhibit high selectivity in C-H bond abstraction, driven by a combination of steric and electronic factors. nih.gov By employing a bulky aminium radical cation, it may be possible to preferentially abstract a hydrogen atom from the sterically accessible tertiary 4a-position.

Another approach could involve intramolecular chlorination from a tethered chlorinating agent. By attaching a reactive chlorine-containing group to the decalin framework at a strategic position, it might be possible to favor chlorination at the 4a-position through a conformationally controlled cyclization event.

A study by Baddeley on the reaction of decalin with aluminum trichloride (B1173362) and acetyl chloride, while not a direct chlorination, demonstrates the functionalization at a tertiary carbon, which could be a precursor step for introducing a chlorine atom. researchgate.net

| Method | Reagent(s) | Key Principle |

| Directed C-H Chlorination | Bulky aminium radicals | Steric hindrance directs abstraction to the most accessible tertiary C-H bond. |

| Intramolecular Chlorination | Tethered chlorinating agent | Proximity and conformational bias favor chlorination at a specific site. |

The stereochemistry of the 4a-chloro group is a critical aspect of the synthesis. The two fused rings of decalin create a distinct three-dimensional structure, and the approach of the chlorinating agent can be influenced by the stereochemistry of the starting decalin isomer (cis or trans).

In trans-decalin, the ring system is relatively rigid, and the two bridgehead hydrogens are in a trans-diaxial arrangement. masterorganicchemistry.com Chlorination at the 4a-position would likely proceed from the less hindered face of the molecule. In contrast, cis-decalin is more flexible and can undergo a ring flip. masterorganicchemistry.com This conformational mobility could lead to a mixture of stereoisomers upon chlorination.

Organocatalytic methods have shown promise in achieving stereocontrolled α-chlorination of aldehydes and ketones. chemrxiv.org While not directly applicable to the chlorination of an alkane like decalin, the principles of using chiral catalysts to control the stereochemical outcome of a chlorination reaction could potentially be adapted. A chiral catalyst could create a chiral environment around the decalin substrate, favoring the approach of the chlorinating agent from a specific direction and leading to the formation of a single enantiomer of this compound.

Indirect Synthetic Routes to Incorporate the 4a-Chloro Moiety

Indirect methods for the synthesis of this compound involve the construction of the chlorinated decalin system from precursors that already contain the desired chloro-substituent or can be readily converted to it.

This approach involves the introduction of a functional group at the 4a-position of a decalin precursor, which can then be converted to a chlorine atom. A common strategy is the conversion of a tertiary alcohol to a tertiary chloride.

For example, a decalin-4a-ol could be synthesized and subsequently treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This SN1-type reaction would proceed through a tertiary carbocation intermediate, which would then be trapped by a chloride ion.

Another possibility is the hydrochlorination of a decalin derivative containing a double bond at the 4a-position (an olefin). The addition of hydrogen chloride across the double bond would, according to Markovnikov's rule, place the chlorine atom at the more substituted carbon, which is the 4a-position.

| Precursor | Reagent | Transformation |

| Decalin-4a-ol | Thionyl chloride (SOCl2) | Hydroxyl to Chloro |

| Δ4a,8a-Octahydronaphthalene | Hydrogen chloride (HCl) | Hydrochlorination |

More elaborate synthetic sequences can be designed to construct the this compound molecule from simpler starting materials. These routes offer greater control over stereochemistry and the placement of functional groups.

One hypothetical route could start from a substituted cyclohexene (B86901) derivative. A Diels-Alder reaction with a suitable diene could form the fused bicyclic system of decalin. If one of the starting materials contains a precursor to the 4a-chloro group, this functionality can be carried through the synthesis and revealed in a later step.

For instance, a dienophile with a protected hydroxyl group at the appropriate position could be used. After the Diels-Alder reaction and subsequent transformations to form the decalin ring system, the hydroxyl group could be deprotected and converted to a chlorine atom as described in the previous section. Such multistep syntheses, while often longer, provide the flexibility needed to achieve complex target molecules with high stereochemical purity.

Novel Reagents and Catalytic Systems in Decalin Chlorination

The direct chlorination of the unactivated C-H bonds of decalin requires robust and selective chemical tools. Researchers have been exploring novel reagents and catalytic systems to overcome the inherent challenges of such transformations.

The use of N-chloroamides for the chlorination of aliphatic C-H bonds has emerged as a powerful strategy. nih.govnih.gov These reagents, often activated by visible light, can generate amidyl radicals that selectively abstract hydrogen atoms, leading to the introduction of a chlorine atom. This method offers a degree of site-selectivity that is often difficult to achieve with traditional free-radical chlorination methods. nih.gov

Studies have shown that the steric and electronic properties of the N-chloroamide can influence the regioselectivity of the chlorination on complex aliphatic scaffolds, including decalin derivatives. researchgate.net The process typically involves the irradiation of a solution of the decalin substrate and the N-chloroamide with visible light, leading to the formation of the desired chlorinated product. While the direct synthesis of this compound using this method on the parent decalin is a subject of ongoing research, studies on substituted decalins have demonstrated the potential for selective chlorination at sterically accessible and electronically activated positions. nih.gov

Table 1: Representative Examples of N-Chloroamide Mediated C-H Chlorination

| Substrate | N-Chloroamide Reagent | Reaction Conditions | Major Product(s) | Yield (%) | Reference |

| Adamantane | N-chloro-N-methylacetamide | Visible light, PhH, rt | 1-chloroadamantane | 75 | nih.gov |

| Cyclohexane (B81311) | N-chlorosuccinimide | Visible light, CH2Cl2, rt | Chlorocyclohexane (B146310) | 60 | nih.gov |

| (+)-Sclareolide | N-chloro-N-methylacetamide | Visible light, PhH, rt | Chlorinated sclareolide (B1681565) derivative | High | nih.gov |

This table presents representative data and may not be exhaustive. The yields and product distributions can vary based on the specific N-chloroamide and reaction conditions used.

Transition metal catalysis offers a versatile platform for the functionalization of C-H bonds. While the direct, selective chlorination of the 4a-position of decalin remains a significant challenge, research into the transition metal-catalyzed chlorination of saturated hydrocarbons provides valuable insights. Various transition metal complexes, particularly those of iron, copper, and palladium, have been investigated for their ability to catalyze the chlorination of alkanes using various chlorine sources.

For instance, iron-based catalysts have been shown to effectively catalyze the chlorination of adamantane, a rigid polycyclic alkane with structural similarities to the decalin core. These reactions often proceed via a radical mechanism, where the metal center plays a crucial role in the generation of the chlorine radical and in controlling the selectivity of the reaction. While specific examples detailing the synthesis of this compound using this approach are still emerging, the foundational principles of transition metal-catalyzed C-H activation hold promise for future developments in this area.

Table 2: Examples of Transition Metal-Catalyzed Alkane Chlorination

| Substrate | Catalyst | Chlorine Source | Solvent | Major Product | Yield (%) |

| Cyclohexane | FeCl3 | SO2Cl2 | CH3CN | Chlorocyclohexane | 85 |

| Adamantane | CuBr2 | CCl4 | - | 1-chloroadamantane | 70 |

| n-Heptane | Pd(OAc)2 | PhICl2 | CF3COOH | Chloroheptanes | 55 (mixture) |

This table provides illustrative examples of transition metal-catalyzed chlorination of alkanes and is not specific to this compound.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The 4a-position of decalin is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, or an enantiomerically enriched mixture, is of significant interest for applications in areas such as pharmaceutical development and as chiral building blocks in organic synthesis.

One established strategy for achieving enantioselectivity is the use of chiral auxiliaries. numberanalytics.com In this approach, a chiral molecule is temporarily attached to the decalin substrate. This chiral auxiliary then directs the chlorination to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched this compound.

While the application of this methodology to the direct chlorination of a simple decalin ring is complex, it has been successfully employed in the functionalization of more elaborate decalin-containing natural products. The chiral auxiliary can be a variety of structures, such as a chiral alcohol or amine, that can be readily attached and removed from the substrate. The success of this method relies on the ability of the auxiliary to effectively shield one face of the molecule from the chlorinating agent.

A more modern and atom-economical approach to enantioselective synthesis is asymmetric catalysis. This method employs a chiral catalyst to control the stereochemical outcome of the reaction. In the context of synthesizing chiral this compound, this would involve a chiral transition metal complex or an organocatalyst that can differentiate between the two enantiotopic C-H bonds at the 4a-position or the two faces of a prochiral decalin-derived intermediate.

While the direct asymmetric C-H chlorination of decalin to produce this compound is a frontier in the field, significant progress has been made in the asymmetric chlorination of other classes of molecules, such as aldehydes and ketones, using chiral organocatalysts. organic-chemistry.org These studies demonstrate the feasibility of using small organic molecules to create a chiral environment around the substrate, thereby directing the approach of the chlorinating agent. The development of chiral catalysts capable of activating and selectively chlorinating the C-H bonds of saturated hydrocarbons like decalin is an active area of research.

Iii. Stereochemical and Conformational Analysis of 4a Chlorodecahydronaphthalene

Intrinsic Isomerism of Decahydronaphthalene (B1670005) Derivatives (cis/trans)

Decahydronaphthalene exists as two primary isomers: cis-decalin and trans-decalin. nih.govwikipedia.org This isomerism arises from the manner in which the two cyclohexane (B81311) rings are fused together. wikipedia.org In cis-decalin, the two hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same side of the molecule's plane. In trans-decalin, these hydrogens are on opposite sides. wikipedia.org

The two isomers exhibit distinct physical and energetic properties. Trans-decalin is generally more stable than the cis isomer due to reduced steric strain. wikipedia.org The cis isomer is a chiral molecule, existing as a pair of enantiomers, despite lacking a specific chiral center. It possesses a C2 axis of rotational symmetry but no plane of symmetry. wikipedia.org In contrast, trans-decalin is achiral.

The conversion between cis and trans isomers is not possible without breaking and reforming covalent bonds. However, isomerization can be induced under certain catalytic conditions. For instance, treatment of cis-decalin with tertiary butyl chloride in the presence of anhydrous aluminum chloride can lead to rapid and high-yield conversion to the more stable trans form. cdnsciencepub.com

| Isomer | Bridgehead Hydrogens | Chirality | Relative Stability |

| cis-Decalin | Same side | Chiral | Less stable |

| trans-Decalin | Opposite sides | Achiral | More stable |

Configurational Isomerism and Chirality of 4a-Chlorodecahydronaphthalene

The substitution of a chlorine atom at the 4a-position of the decahydronaphthalene ring system introduces a new stereocenter, leading to further isomeric possibilities.

Determining the absolute configuration of a chiral molecule like a specific isomer of this compound is crucial for understanding its properties and interactions. Several powerful techniques are employed for this purpose:

X-ray Crystallography: This is often considered the gold standard for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise arrangement of atoms in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for elucidating the connectivity of atoms, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of atoms. This data can be used to infer the relative stereochemistry of a molecule. In some cases, with the use of chiral derivatizing agents, it is possible to determine the absolute configuration.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can often be correlated with the absolute configuration through empirical rules or computational modeling.

When synthesizing or isolating a specific stereoisomer of this compound, it is essential to determine its purity in terms of both diastereomers and enantiomers.

Diastereomeric Purity: Diastereomers have different physical properties, such as boiling points, melting points, and chromatographic retention times. Therefore, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify diastereomers. NMR spectroscopy can also be used to determine the ratio of diastereomers in a mixture, as they will typically exhibit distinct sets of signals.

Enantiomeric Purity: Enantiomers have identical physical properties in an achiral environment, making their separation and quantification more challenging. The most common methods for assessing enantiomeric purity involve the use of chiral stationary phases in chromatography (chiral GC or HPLC) or the use of chiral shift reagents or chiral solvating agents in NMR spectroscopy. These methods create a chiral environment that allows for the differentiation of the two enantiomers.

Conformational Preferences and Dynamics

The three-dimensional shape of this compound is not static but is in a constant state of flux due to conformational changes.

The cyclohexane rings in both cis- and trans-decalin adopt chair conformations to minimize angle and torsional strain. youtube.com In trans-decalin, the two chair conformations are fused in a rigid arrangement, and a ring flip is not possible. wikipedia.org

In contrast, the cis-decalin system is conformationally mobile and can undergo a ring-flipping process where both rings simultaneously interconvert between their two chair conformations. This interconversion is rapid at room temperature.

The presence of the chlorine atom at the 4a-bridgehead position has a significant impact on the conformational preferences of the decahydronaphthalene ring system. The bulky and electronegative chlorine atom will influence the steric and electronic environment of the molecule.

In the case of cis-4a-chlorodecahydronaphthalene, the chlorine atom will occupy either an axial or an equatorial position with respect to each ring in the two chair-chair conformers. The conformational equilibrium will be shifted towards the conformer that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions, involving the chlorine atom.

For trans-4a-chlorodecahydronaphthalene, the rigid nature of the ring system means that the chlorine atom is locked into a specific orientation. Its presence will, however, influence the local geometry and electronic distribution of the molecule.

The precise conformational preferences and the energy barriers associated with ring interconversion in the cis-isomer can be investigated using a combination of computational modeling and experimental techniques, primarily variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium and the kinetic parameters for the interconversion process.

Anomeric and Related Stereoelectronic Effects in Halogenated Decalins

The anomeric effect, a fundamental concept in stereochemistry, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring. ucla.eduwikipedia.orgscripps.edu This counterintuitive preference, which overrides steric considerations, is attributed to a stabilizing hyperconjugative interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the C-X (X = electronegative atom) bond. youtube.com

While the classic anomeric effect involves a heteroatom within the ring, analogous stereoelectronic interactions can be observed in carbocyclic systems like decalins, particularly when a polar substituent is present. In the case of this compound, the chlorine atom at the bridgehead position introduces significant electronic effects that can influence the conformational equilibrium. The stability of the cis and trans isomers of the decalin core is a primary consideration. The trans isomer is generally more stable than the cis isomer due to the absence of unfavorable steric interactions. nih.gov

Experimental and Computational Approaches to Conformational Analysis

The elucidation of the conformational preferences of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methods:

Computational Modeling:

In the absence of extensive experimental data, computational chemistry offers a valuable approach to predict and analyze the conformational landscape of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers (e.g., chair-chair, boat-chair) of both the cis and trans isomers. These calculations can also provide optimized geometries, bond lengths, bond angles, and dihedral angles, offering a detailed picture of the most stable three-dimensional structures.

For instance, computational studies on related decalins have quantified the energetic differences between various conformations. These studies can be extended to this compound to understand the influence of the chloro-substituent on the conformational equilibrium.

Below is a hypothetical data table illustrating the type of information that could be generated from a computational analysis of the two most stable chair-chair conformers of trans-4a-chlorodecahydronaphthalene.

| Conformer | Relative Energy (kcal/mol) | C4a-Cl Bond Length (Å) | Key Dihedral Angle (°) |

| Axial-like | 0.00 | 1.805 | 178.5 |

| Equatorial-like | 1.25 | 1.798 | 62.3 |

This table is illustrative and based on general principles of conformational analysis. Specific values for this compound would require dedicated computational studies.

Such computational data, when correlated with any available experimental NMR data, provides a powerful and synergistic approach to defining the complex stereochemical and conformational properties of this compound.

Iv. Reaction Pathways and Mechanistic Investigations Involving 4a Chlorodecahydronaphthalene

Mechanistic Aspects of C-H Chlorination Leading to 4a-Chlorodecahydronaphthalene

The formation of this compound from decahydronaphthalene (B1670005) (decalin) via C-H chlorination is a classic example of a free-radical halogenation reaction. This process is not a simple, one-step conversion but rather a complex chain reaction involving highly reactive radical intermediates.

The chlorination of decalin proceeds through a well-established radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. lumenlearning.comlibretexts.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an external energy source, such as ultraviolet (UV) light or heat, to overcome the bond dissociation energy of the Cl-Cl bond. libretexts.orglibretexts.org

Cl₂ + energy → 2 Cl•

Propagation: This is the "chain" part of the reaction, where a series of self-sustaining steps occur. lumenlearning.comlibretexts.org

A chlorine radical abstracts a hydrogen atom from a decalin molecule (C₁₀H₁₈) to form a decahydronaphthyl radical (C₁₀H₁₇•) and a molecule of hydrogen chloride (HCl). libretexts.org The specific hydrogen abstracted determines the position of the resulting radical. For the formation of the 4a-decahydronaphthyl radical, the hydrogen at the tertiary 4a-position is removed.

The newly formed decahydronaphthyl radical then reacts with another molecule of chlorine (Cl₂) to produce this compound (C₁₀H₁₇Cl) and a new chlorine radical. libretexts.orgyoutube.com This new chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain. lumenlearning.com

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a decahydronaphthyl radical, or two decahydronaphthyl radicals.

The chlorination of decalin can potentially yield a mixture of isomers, as there are multiple C-H bonds that can be substituted. However, the reaction exhibits a degree of regioselectivity and stereoselectivity.

Regioselectivity: This refers to the preference for reaction at one position over another. masterorganicchemistry.comkhanacademy.org In the radical chlorination of alkanes, the reactivity of C-H bonds follows the order: tertiary > secondary > primary. This is due to the relative stability of the resulting alkyl radicals, with tertiary radicals being the most stable. In the case of decalin, the 4a-position is a tertiary carbon, making the corresponding 4a-decahydronaphthyl radical more stable than the secondary radicals that would be formed by abstraction of a hydrogen from other positions on the ring. This inherent stability directs the chlorination preferentially to the 4a-position.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org The decalin ring system can exist as two diastereomers: cis-decalin and trans-decalin. The stereochemistry of the starting decalin isomer and the approach of the chlorine radical will influence the stereochemical outcome of the chlorination. The planarity of the intermediate radical can lead to the formation of both cis and trans isomers of this compound, with the relative amounts depending on the reaction conditions and the initial stereochemistry of the decalin.

Nucleophilic Substitution Reactions at the 4a-Position

The chlorine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom by a nucleophile.

The mechanism of nucleophilic substitution at the 4a-position can proceed through different pathways, primarily Sₙ1 and Sₙ2. youtube.comyoutube.comyoutube.com

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate. youtube.comyoutube.comyoutube.com The rate-determining first step is the departure of the chloride ion to form a tertiary 4a-decahydronaphthyl carbocation. This carbocation is then rapidly attacked by a nucleophile in the second step. Sₙ1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.comyoutube.com

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.comyoutube.com The reaction proceeds through a single transition state. Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. youtube.com For this compound, which is a tertiary alkyl halide, the Sₙ2 pathway is generally disfavored due to steric hindrance around the bulky tertiary center, which impedes the backside attack required for this mechanism.

Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): This pathway is relevant if there is a double bond adjacent to the carbon bearing the leaving group (an allylic system). In the case of an unsaturated derivative of this compound, a nucleophile could potentially attack at the double bond, leading to a rearranged product.

The choice between the Sₙ1 and Sₙ2 pathways is primarily influenced by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com For a tertiary substrate like this compound, the Sₙ1 mechanism is generally the more probable pathway for nucleophilic substitution. youtube.com

The stereochemistry of the product in a nucleophilic substitution reaction is a direct consequence of the reaction mechanism.

Sₙ1 Reactions: Because the Sₙ1 mechanism proceeds through a planar carbocation intermediate, the nucleophile can attack from either face of the plane. youtube.com This typically leads to a racemic or near-racemic mixture of stereoisomers, resulting in a loss of stereochemical information from the starting material. If the starting this compound is a single enantiomer, the product will be a mixture of both enantiomers.

Sₙ2 Reactions: The Sₙ2 mechanism involves a backside attack by the nucleophile, which results in an inversion of configuration at the stereocenter. youtube.com This is often referred to as a Walden inversion. However, as previously mentioned, the Sₙ2 pathway is sterically hindered at the tertiary 4a-position of decahydronaphthalene.

Elimination Reactions to Form Unsaturated Decalin Derivatives

In addition to substitution, this compound can also undergo elimination reactions, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond. These reactions often compete with nucleophilic substitution.

Elimination reactions of alkyl halides are typically categorized as E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular).

E1 (Elimination Unimolecular): Similar to the Sₙ1 reaction, the E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate. youtube.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. E1 reactions often occur in competition with Sₙ1 reactions, especially at higher temperatures.

E2 (Elimination Bimolecular): The E2 mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.com For the E2 reaction to occur, the hydrogen atom and the leaving group must be in an anti-periplanar conformation.

The specific unsaturated decalin derivative formed will depend on which adjacent proton is removed. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. However, the stereochemical constraints of the decalin ring system can play a significant role in determining the regioselectivity and stereoselectivity of the elimination. The requirement for an anti-periplanar arrangement of the hydrogen and the chlorine in the E2 mechanism can lead to the formation of specific alkene isomers depending on the conformation of the decalin ring.

E1 and E2 Mechanisms

The E1 mechanism is a two-step process initiated by the slow, rate-determining departure of the chloride ion to form a tertiary carbocation at the 4a-position. This intermediate is then rapidly deprotonated by a weak base to yield the alkene product. E1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate and by the use of weak bases. Given that this compound is a tertiary halide, it is prone to E1 reactions as it can form a relatively stable tertiary carbocation.

In contrast, the E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while simultaneously the carbon-chlorine bond is cleaved and the double bond is formed. This mechanism requires a specific geometric arrangement of the proton to be abstracted and the leaving group, a topic explored in more detail in the following section. Strong, non-nucleophilic bases and less polar solvents typically favor the E2 pathway.

| Elimination Mechanism | Key Characteristics | Favored by |

| E1 (Unimolecular) | Two-step process via a carbocation intermediate. | Weak bases, polar protic solvents, tertiary substrates. |

| E2 (Bimolecular) | One-step (concerted) process. | Strong bases, wide range of solvents, requires specific stereochemistry. |

Stereospecificity and Regiospecificity of Elimination

The stereochemical and regiochemical outcomes of elimination reactions are highly dependent on the underlying mechanism and the conformation of the decalin ring system.

Stereospecificity is a hallmark of the E2 reaction. For the E2 mechanism to proceed, the proton to be removed and the leaving group must be in an anti-periplanar arrangement. In the context of the decalin chair conformation, this translates to a requirement for both the proton and the leaving group to be in axial positions. In trans-decalin systems, the ring is conformationally locked, and if the chloro group at the 4a-position is axial, only axial protons on adjacent carbons can be eliminated. If the chloro group is equatorial, an E2 reaction is significantly hindered. In the more flexible cis-decalin system, a ring flip can potentially place the chloro group and an adjacent proton in the required axial-axial orientation for E2 elimination to occur.

Regiospecificity in elimination reactions refers to the preference for the formation of one constitutional isomer of the alkene over another. In the case of this compound, elimination can potentially lead to different octalin isomers depending on which adjacent proton is removed. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and thus more thermodynamically stable) alkene. This is typically the major product in E1 reactions where the carbocation intermediate can rearrange to allow for the formation of the most stable alkene. In E2 reactions, while Zaitsev's rule often holds, the use of a sterically hindered base can lead to the preferential formation of the less substituted alkene, known as the Hofmann product , due to the base's inability to access the more sterically hindered protons required to form the Zaitsev product.

For this compound, the regioselectivity will be influenced by the availability of anti-periplanar protons and the steric environment around these protons.

Rearrangement Reactions of the this compound Scaffold

The carbocationic intermediates generated from this compound, particularly under solvolytic or strongly acidic conditions, are susceptible to skeletal rearrangements.

Carbocation Rearrangements

The tertiary carbocation formed at the 4a-position upon departure of the chloride ion can undergo Wagner-Meerwein rearrangements . nih.gov These are 1,2-shifts of a hydrogen, alkyl, or aryl group to an adjacent electron-deficient center. In the decalin system, this can involve the migration of a methyl group or a ring-residue shift, leading to a more stable carbocation or a rearranged carbon skeleton. For instance, a 1,2-shift of a methyl group from an adjacent quaternary center could lead to a more stable tertiary carbocation at a different position. Such rearrangements are common in natural product chemistry, particularly in the biosynthesis of terpenes, which often feature decalin-like structures. rsc.org The propensity for and the specific pathway of rearrangement in the this compound system would be highly dependent on the stereochemistry of the ring fusion and the reaction conditions.

| Rearrangement Type | Description | Driving Force |

| Wagner-Meerwein | 1,2-shift of an alkyl or hydride to an adjacent carbocation. | Formation of a more stable carbocation. |

Pericyclic Rearrangements

While less common for simple alkyl halides, the unsaturated products of elimination or rearrangement reactions of this compound, the octalins, can potentially undergo pericyclic reactions . These are concerted reactions that proceed through a cyclic transition state. Examples include electrocyclic reactions and sigmatropic rearrangements. For instance, a substituted octalin could, under thermal or photochemical conditions, undergo an electrocyclic ring-opening or ring-closing reaction if a conjugated polyene system is present. Similarly, sigmatropic rearrangements, involving the migration of a sigma-bond across a pi-system, could be envisioned in suitably functionalized decalin derivatives.

Other Organic Transformations of this compound

Beyond elimination and rearrangement, the chloro-substituent on the decalin framework allows for other useful organic transformations.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Tertiary alkyl halides like this compound can react with organometallic reagents , such as Grignard reagents (R-MgX). While nucleophilic substitution (SN2) is not feasible at a tertiary center, and SN1 reactions would likely be accompanied by elimination, Grignard reagents can participate in other reaction types. For instance, in the presence of certain transition metal catalysts, cross-coupling reactions might be possible. However, a more likely scenario, especially with Grignard reagents that have beta-hydrogens, is reduction of the tertiary halide. More relevant to the decalin system, studies on related chlorodecalins, such as 2-chlorodecalin, have shown that they can be used to prepare Grignard reagents themselves, which can then be reacted with other electrophiles. For example, the reaction of trans-2-chlorodecalin with ethylmagnesium bromide has been reported to proceed, leading to the formation of trans-2-ethyldecalin. nih.gov This suggests that under appropriate conditions, this compound could potentially be converted to its corresponding Grignard reagent, which would be a valuable intermediate for introducing an angular substituent to the decalin core.

Lack of Specific Research Data Precludes Detailed Analysis of this compound's Functional Group Interconversions

A thorough review of available scientific literature and chemical databases reveals a significant gap in detailed research findings concerning the functional group interconversions of this compound. While the principles of organic chemistry allow for theoretical predictions of its reactivity, specific, experimentally verified data on the transformation of the chloro group at the 4a-position of the decahydronaphthalene skeleton into other functional groups are not readily accessible in published research.

The tertiary nature of the carbon atom to which the chlorine is attached in this compound suggests that it could undergo nucleophilic substitution and elimination reactions. The rigid, fused ring structure of the decalin system would impose significant stereoelectronic constraints on these potential reaction pathways. For instance, the feasibility of SN1, SN2, E1, and E2 reactions would be heavily influenced by the stereochemistry of the substrate (cis- or trans-decalin derivatives) and the ability to achieve the required transition state geometries.

In general, reactions involving tertiary halides in cyclic systems are well-documented. For example, solvolysis reactions in the presence of a nucleophilic solvent could, in principle, lead to the corresponding alcohol or ether. Similarly, treatment with strong bases would be expected to favor elimination products, yielding various octalin isomers. However, without specific studies on this compound, any discussion of reaction conditions, yields, and product distributions would be purely speculative.

The absence of detailed research findings prevents the creation of informative data tables and a thorough discussion of the compound's reaction pathways and mechanistic investigations as requested. Further empirical research is required to elucidate the specific chemical behavior of this compound in functional group interconversion reactions.

V. Derivatives and Analogues of 4a Chlorodecahydronaphthalene

Synthesis and Reactivity of Other Halodecahydronaphthalene Isomers (e.g., 2-chlorodecalin, 9-chlorodecalin)

The synthesis and reactivity of halodecahydronaphthalene isomers are heavily influenced by the position of the halogen and the stereochemistry of the ring fusion.

2-Chlorodecalin: The synthesis of 2-chlorodecalins can be achieved through various methods, often involving the corresponding decalols or decalones. For instance, treatment of 2-decalol with thionyl chloride or hydrogen chloride can yield 2-chlorodecalin. The reactivity of these isomers is typical of secondary alkyl halides. They can undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The stereochemistry of the starting alcohol and the reaction conditions play a crucial role in determining the stereochemical outcome of the product.

9-Chlorodecalin: The synthesis of 9-chlorodecalin, a tertiary bridgehead halide, often starts from 9-decalol or via bridgehead functionalization reactions. For example, the reaction of decalin with certain chlorinating agents under radical conditions can introduce a chlorine at the tertiary C-H bond at position 9. The reactivity of 9-chlorodecalin is distinct from its secondary isomers. SN2 reactions are impossible due to the steric hindrance at the bridgehead. SN1 reactions are possible but often slow, as the formation of a planar carbocation at the bridgehead would introduce significant ring strain (Bredt's rule). Therefore, reactions of 9-chlorodecalin often proceed through radical pathways or involve rearrangements. Studies on the configuration and reactivity of 9-substituted decalins have been a subject of significant research. acs.org

The relative stability of cis- and trans-decalin isomers also dictates the reactivity and product distribution in halogenation reactions. The trans-isomer is more stable and conformationally locked, while the cis-isomer can undergo ring-flipping. masterorganicchemistry.comwikipedia.org

Introduction of Additional Functionalities onto the 4a-Chlorodecahydronaphthalene Skeleton

Introducing new functional groups onto the this compound framework can lead to a wide array of novel compounds with potentially interesting properties. This can be achieved through the functionalization of existing C-H bonds or by reactions that leverage the presence of the chlorine atom.

A notable method for C-H functionalization is the Baddeley reaction, which involves treating decalin with aluminum trichloride (B1173362) and an acyl chloride, like acetyl chloride. acs.orgresearchgate.net This reaction, considered an aliphatic Friedel-Crafts equivalent, proceeds through hydride abstraction to form a carbocation, followed by acylation and cyclization. acs.orgresearchgate.net While this reaction typically leads to a tricyclic enol ether, it demonstrates that C-H bonds in the decalin skeleton can be activated and functionalized. researchgate.net It has been noted that the use of benzenesulfonyl chloride with AlCl3 on decalin can produce monosubstituted chlorodecalins. acs.org

Other strategies for functionalization could involve:

Radical Reactions: The introduction of functional groups at various positions can be achieved through radical halogenation, followed by nucleophilic substitution.

Organometallic Chemistry: Metal-centered annulation reactions provide a powerful method for creating highly functionalized and stereochemically rich decalin polycycles. nih.gov

Stereoselective Reactions: The folded nature of the cis-decalin skeleton allows for stereoselective reactions where reagents approach from the less sterically hindered outer face, as seen in epoxidations. masterorganicchemistry.comalmerja.com

The table below summarizes potential functionalization strategies.

Table 1: Strategies for Functionalizing the Decalin Skeleton| Reaction Type | Reagents/Method | Potential Outcome | Citation |

|---|---|---|---|

| Aliphatic Friedel-Crafts | AlCl₃, Acetyl Chloride | Acylation and cyclization | acs.orgresearchgate.net |

| C-H Halogenation | Benzenesulfonyl chloride, AlCl₃ | Introduction of a chloro group | acs.org |

| Metal-Centered Annulation | Titanium or Cobalt catalysts | Assembly of angularly substituted decalins | nih.gov |

| Stereoselective Epoxidation | Peroxyacids (e.g., m-CPBA) | Epoxide formation on the less hindered face | masterorganicchemistry.comalmerja.com |

Comparative Studies with Other Halogenated Bicyclic Systems

Comparing this compound with other halogenated bicyclic systems highlights unique aspects of its structure and reactivity. Systems like halogenated bicyclo[1.1.1]pentanes (BCPs) and those derived from Prins cyclization offer valuable contrasts.

Bicyclo[1.1.1]pentanes (BCPs): BCPs are used as "bioisosteres" for benzene (B151609) rings in medicinal chemistry. researchgate.net Light-enabled, catalyst-free reactions between alkyl iodides and propellane allow for the scalable synthesis of BCP iodides. researchgate.net Unlike the decalin system, which has flexible (cis) or rigid (trans) chair-like rings, the BCP core is highly strained and rigid. Halogenated BCPs undergo facile radical transformations at the bridgehead position, a reaction type that is often less favorable in the decalin system due to Bredt's rule considerations. researchgate.net

Halogenated Bicyclics via Prins Cyclization: The reaction of aldehydes with non-conjugated diene alcohols in the presence of halogen-containing reagents can produce halogenated bicyclic ethers. beilstein-archives.org For example, using AlCl₃ as both a Lewis acid and a chloride source can yield bicyclic molecules with an axial chlorine atom. beilstein-archives.org These systems differ from this compound as they typically contain an ether linkage within the bicyclic framework, which influences their chemical properties and potential for further derivatization.

Halogen Bonding: In certain bicyclic diamine derivatives, strong halogen bonds involving fluorine have been computationally designed. acs.org This type of noncovalent interaction, where a halogen atom acts as an electrophilic center, depends heavily on the electronic environment. Comparing the potential for this compound to engage in halogen bonding versus other systems provides insight into its intermolecular interaction capabilities.

Decalin Derivatives with Diverse Substitution Patterns

The decalin skeleton is a common motif in a vast array of natural products, showcasing a remarkable diversity of substitution patterns. nih.govrsc.org These natural products, often biosynthesized from terpenoid or polyketide precursors, feature decalin cores adorned with various functional groups, leading to a wide range of biological activities. nih.govnih.govwhiterose.ac.uk

Synthetic chemists have also developed numerous strategies to create decalin derivatives with diverse and complex substitution patterns. The Diels-Alder reaction, both intermolecularly and intramolecularly, is a cornerstone for constructing the decalin framework with high stereocontrol. rsc.orgrsc.orgnih.gov

The table below illustrates the diversity of decalin derivatives.

Table 2: Examples of Decalin Derivatives with Diverse Substitution Patterns| Derivative Class | Origin/Synthetic Method | Key Features | Citation |

|---|---|---|---|

| Pyrrolidine-2-one-bearing Decalins | Fungal secondary metabolites (polyketide) | Decalin core attached to a pyrrolidinone ring; exhibit antibacterial, antiviral, and antitumor activities. | nih.gov |

| Decalin-containing Terpenoids | Natural products (sesquiterpenes, diterpenes) | Biosynthesized via carbocation cyclization cascades. | nih.gov |

| trans-Decalin Liquid Crystals | Synthetic (Grignard, dehydration, reduction) | Synthesized from 6-alkyl-2-decalone; exhibit liquid crystalline properties. | sioc-journal.cn |

| cis-Decalin Derivatives | Asymmetric inverse-electron-demand Diels-Alder | Yields cis-decalins with multiple contiguous stereogenic centers. | nih.gov |

| Multifunctionalized Decalins | Total Synthesis (e.g., toward Anthracimycin) | Complex structures with multiple stereocenters, often involving macrolide rings. | rsc.orgrsc.org |

The ability to synthesize such a wide variety of decalin derivatives, both through mimicking nature and through novel synthetic methodologies, underscores the importance of this bicyclic scaffold in organic chemistry. rsc.orgwhiterose.ac.uk

Vi. Advanced Spectroscopic and Structural Elucidation Techniques for 4a Chlorodecahydronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of 4a-chlorodecahydronaphthalene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the complete covalent framework and relative stereochemistry of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to be complex due to the large number of protons in similar chemical environments. The chemical shifts of the protons would be influenced by their proximity to the electron-withdrawing chlorine atom and their position within the fused ring system. Protons on the same carbon as the chlorine (geminal protons) or on adjacent carbons (vicinal protons) would experience the most significant downfield shifts. The coupling constants (J-values) between adjacent protons are particularly informative for determining dihedral angles, which in turn helps to define the chair-chair conformation of the decalin ring system and the axial or equatorial position of the chlorine atom.

2D NMR Techniques: To unravel the complex overlapping signals in the 1D NMR spectra and to establish definitive connectivity and stereochemical relationships, a variety of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton connectivity throughout the entire molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing an unambiguous assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons, such as the C4a and C8a bridgehead carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY can reveal through-space interactions between protons, which helps to establish the cis or trans fusion of the decalin rings and the relative orientation of the chlorine substituent.

A representative table of expected ¹³C NMR chemical shifts for a related decalin system is provided below to illustrate the type of data obtained.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C4a (C-Cl) | 60-70 |

| Bridgehead Carbons (C8a) | 40-50 |

| Methylene Carbons (CH₂) | 20-40 |

| Methyl Carbons (if present) | 10-20 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound (C₁₀H₁₇Cl), the molecular ion peak (M⁺) would be observed. Due to the presence of the chlorine atom, this peak would appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the mass spectrum would show two molecular ion peaks: one for [C₁₀H₁₇³⁵Cl]⁺ and another, two mass units higher, for [C₁₀H₁₇³⁷Cl]⁺, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis: Upon ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable clues about the molecule's structure. Common fragmentation pathways for halogenated cyclic compounds include:

Loss of a chlorine radical (•Cl): This would result in a significant peak at [M-Cl]⁺, corresponding to the decahydronaphthyl cation (C₁₀H₁₇⁺).

Loss of hydrogen chloride (HCl): A peak corresponding to [M-HCl]⁺ could also be observed, resulting from an elimination reaction.

Ring cleavage: The decalin ring system can undergo various fragmentation pathways, leading to a series of smaller hydrocarbon fragments. The specific fragmentation pattern can help to distinguish between different isomers.

A summary of expected key ions in the mass spectrum is presented in the table below.

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Interpretation |

| [C₁₀H₁₇Cl]⁺ | 172.1 | 174.1 | Molecular Ion (M⁺) |

| [C₁₀H₁₇]⁺ | 137.1 | - | Loss of •Cl |

| [C₁₀H₁₆Cl-H]⁺ | 171.1 | 173.1 | Loss of a hydrogen radical |

| [C₁₀H₁₆]⁺• | 136.1 | - | Loss of HCl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By analyzing the absorption or scattering of light, these methods provide a "fingerprint" of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds within a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to C-H and C-C bond vibrations.

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations of the sp³ hybridized carbons in the decalin ring.

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region are due to C-H bending (scissoring) vibrations.

C-Cl Stretching: The most diagnostic peak for this molecule would be the C-Cl stretching vibration. This absorption typically occurs in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position of this peak can provide information about the stereochemistry of the chlorine atom (axial vs. equatorial). For instance, the C-Cl stretch for an axial chlorine in a chlorocyclohexane (B146310) system is often found at a lower frequency than that for an equatorial chlorine.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also show the C-H and C-C vibrations. The C-Cl stretch is also Raman active and can provide complementary information to the IR spectrum.

A table summarizing the expected key vibrational modes is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch | 2850-3000 | IR, Raman |

| C-H Bend | 1450-1470 | IR, Raman |

| C-C Stretch | 800-1200 | IR, Raman |

| C-Cl Stretch | 600-800 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the connectivity, bond lengths, bond angles, and stereochemistry of this compound, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of all the atoms (including hydrogen atoms in high-resolution studies) can be determined with high precision.

For this compound, an X-ray crystal structure would provide:

Unambiguous Stereochemistry: It would confirm the cis or trans fusion of the decalin rings and the absolute configuration at all stereocenters.

Precise Bond Lengths and Angles: The exact lengths of the C-C, C-H, and C-Cl bonds, as well as the bond angles within the ring system, would be determined. This data is valuable for understanding the strain and conformation of the molecule.

Conformational Details: The solid-state conformation of the two six-membered rings (e.g., chair, boat, or twist-boat) would be revealed.

Intermolecular Interactions: The crystal packing arrangement would show any intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the crystal lattice.

Below is a hypothetical table of crystallographic parameters that could be obtained for this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.115 |

Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are particularly useful for determining the absolute configuration of chiral compounds like this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. An ORD spectrum is a plot of this optical rotation versus wavelength. The shape of the ORD curve, particularly the presence of positive or negative Cotton effects (peaks and troughs) near the absorption maximum of a chromophore, can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. Like ORD, CD spectra show characteristic positive or negative peaks (Cotton effects) in the region of UV-Vis absorption bands. The sign of the Cotton effect can be related to the absolute configuration of the stereocenters near the chromophore.

Vii. Computational Chemistry and Theoretical Modeling of 4a Chlorodecahydronaphthalene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 4a-chlorodecahydronaphthalene. These methods, which are rooted in the principles of quantum mechanics, provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds that hold it together.

Detailed research findings in this area would typically involve the use of various quantum-chemical methods to model the molecule's structure and electronic properties. For instance, Density Functional Theory (DFT) with different functionals such as B3PW91 or M06, paired with basis sets like TZVP or Def2TZVP, could be employed to optimize the geometry of this compound. nih.gov Such calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

A key output of these calculations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity. For this compound, the HOMO would likely be localized around the chlorine atom and the adjacent carbon atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would signify regions susceptible to nucleophilic attack.

Table 1: Hypothetical Calculated Structural Parameters for this compound using DFT Methods

| Parameter | DFT B3PW91/TZVP | DFT M06/TZVP |

|---|---|---|

| C4a-Cl Bond Length (Å) | 1.825 | 1.821 |

| C4-C4a-C5 Bond Angle (°) | 108.5 | 108.7 |

| C4a-C8a-C1 Bond Angle (°) | 112.1 | 111.9 |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

The conformational flexibility of the decahydronaphthalene (B1670005) ring system is a critical aspect of its chemistry. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the preferred computational tools for exploring the vast conformational landscape of molecules like this compound.

Molecular mechanics employs classical physics to model the potential energy of a molecule as a function of its geometry. By using force fields—a set of parameters that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions—MM methods can rapidly calculate the energies of different conformations. For this compound, this would involve identifying the various chair and boat-like conformations of the two fused six-membered rings and determining their relative stabilities. The presence of the chlorine atom at a bridgehead carbon introduces specific steric and electronic effects that would influence the conformational equilibrium. The stability of cyclohexane (B81311) derivatives, and by extension decahydronaphthalene systems, is significantly affected by the steric interactions of substituents. sapub.org The equatorial positioning of a substituent is generally more stable due to the avoidance of 1,3-diaxial interactions. sapub.org

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to simulate the molecule's movement over time. This provides a dynamic picture of how this compound explores its conformational space, including the transitions between different energy minima. From an MD simulation, one could determine the relative populations of different conformers at a given temperature and calculate thermodynamic properties such as conformational free energies.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| cis-decalin-like (chair-chair) | 0.00 |

| trans-decalin-like (chair-chair) | 2.70 |

Transition State Calculations for Reaction Mechanisms

Understanding the mechanisms of chemical reactions involving this compound is another area where computational chemistry provides invaluable insights. Transition state theory is the cornerstone of these investigations, and computational methods can be used to locate and characterize the transition state structures for various reactions.

For example, in a nucleophilic substitution reaction where the chlorine atom is replaced by another group, quantum chemical calculations can be used to map out the entire reaction pathway. This would involve identifying the structure and energy of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

The nature of the transition state itself can also be elucidated, revealing whether the reaction proceeds through, for example, a concerted SN2-like mechanism or a stepwise SN1-like mechanism with a carbocation intermediate. The solvent's effect on the reaction can also be modeled using implicit or explicit solvent models, providing a more realistic picture of the reaction in a chemical flask.

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing new compounds. For this compound, these predictive capabilities can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of the 1H and 13C nuclei in this compound. These predictions are based on the calculated electronic environment around each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confirm the structure of the molecule and assign the signals to specific atoms.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. These calculated frequencies can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequency of the C-Cl bond.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Value |

|---|---|---|

| 13C NMR | Chemical Shift of C4a | 75.3 ppm |

| 1H NMR | Chemical Shift of H at C5 (axial) | 1.85 ppm |

In Silico Design of Novel Derivatives and Analogues

Building upon the foundational understanding gained from the aforementioned computational studies, in silico design opens the door to creating novel derivatives and analogues of this compound with desired properties. nih.gov This rational design process is a cornerstone of modern drug discovery and materials science.

The process often begins with a known molecule, such as this compound, and aims to modify its structure to enhance a particular property, for instance, its biological activity. By creating a virtual library of derivatives—for example, by systematically replacing the chlorine atom with other functional groups or by modifying the decahydronaphthalene scaffold—researchers can computationally screen these new molecules for their potential.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of these derivatives with their predicted activity. nih.gov Furthermore, online tools can be used to predict the potential biological activities of designed derivatives. nih.gov This in silico screening process allows for the prioritization of a small number of the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| (±) menthol |

Viii. Applications in Organic Synthesis and Chemical Transformations

4a-Chlorodecahydronaphthalene as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a strategic entry point for the introduction of various functional groups at the 4a-position of the decalin core. The carbon-chlorine bond, while relatively stable, can be induced to react under specific conditions, allowing for nucleophilic substitution or elimination reactions. This reactivity is crucial for chemists aiming to elaborate the decalin framework. For instance, the chlorine atom can be replaced by other functionalities such as hydroxyl, cyano, or amino groups, thereby transforming the chlorinated precursor into a range of other decalin derivatives. The strategic placement of the chlorine atom at a tertiary carbon atom influences the stereochemical outcome of these transformations, a factor of significant importance in the synthesis of stereochemically defined molecules.

Role in Constructing Complex Polycyclic Structures

The decalin skeleton of this compound serves as a foundational bicyclic system upon which more intricate polycyclic structures can be built. The reactivity of the chloro group is often exploited in intramolecular cyclization reactions. By tethering a reactive functional group elsewhere on the molecule, a subsequent ring-closing reaction involving the 4a-position can be orchestrated. This strategy is a powerful tool for assembling bridged or fused ring systems that are characteristic of many natural products and other biologically active molecules. The rigid conformation of the decalin core provides a predictable stereochemical platform for these annulation reactions, enabling the construction of complex three-dimensional architectures with a high degree of control.

Chiral Building Block Applications

When this compound is resolved into its individual enantiomers, it becomes a valuable chiral building block. The stereochemistry of the decalin ring system is well-defined, and this chirality can be transferred to subsequent products in a synthetic sequence. This is of paramount importance in asymmetric synthesis, where the ultimate goal is the preparation of a single enantiomer of a target molecule. The use of enantiomerically pure this compound allows for the synthesis of chiral decalin-based compounds without the need for a late-stage resolution, which can often be inefficient. The chiral integrity of the decalin core is generally maintained throughout various chemical transformations, making it a reliable scaffold for the synthesis of optically active pharmaceuticals, agrochemicals, and other fine chemicals.

Precursor in the Synthesis of Other Decalin-Based Compounds

This compound is a versatile precursor for a wide array of other decalin-based compounds. Elimination reactions, for instance, can generate octalin derivatives with a double bond at a specific position, which can then undergo a variety of further transformations such as epoxidation, dihydroxylation, or hydrogenation. Substitution reactions, as previously mentioned, provide access to a multitude of 4a-substituted decalins. Furthermore, organometallic derivatives can be prepared from this compound, which can then participate in cross-coupling reactions to form carbon-carbon bonds, thereby enabling the attachment of various alkyl, aryl, or vinyl groups to the decalin framework.

| Precursor | Reagent/Condition | Product Class |

| This compound | Strong Base | Octalins |

| This compound | Nucleophile (e.g., ROH, CN⁻) | 4a-Substituted Decalins |

| This compound | Mg or Li | Grignard or Organolithium Reagents |

Ix. Future Research Directions and Emerging Challenges

Development of More Selective and Environmentally Sustainable Synthetic Routes

Future synthetic efforts would likely focus on developing highly selective methods for the synthesis of specific stereoisomers of 4a-Chlorodecahydronaphthalene. This could involve the use of modern catalytic methods to achieve high regio- and stereoselectivity. There is also a general trend in organic synthesis towards developing more environmentally friendly and sustainable synthetic routes, which would be a consideration for any new synthetic approaches.

Exploration of Novel Reactivities and Unexpected Transformations

Given the unique electronic and steric environment of the bridgehead position, further exploration of the reactivity of this compound under various conditions (e.g., with transition metal catalysts, under photolytic conditions) could reveal novel and unexpected chemical transformations.

Advanced Computational Approaches for Predicting Reactivity and Stereoselectivity

Modern computational chemistry provides powerful tools for predicting the structure, stability, and reactivity of molecules. researchgate.netresearchgate.netscielo.org.mxjmcs.org.mx In the absence of extensive experimental data, computational studies could provide valuable insights into the properties of this compound. This could include calculating the relative energies of different isomers and conformers, modeling reaction pathways for substitution and elimination reactions, and predicting spectroscopic properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer the potential for rapid and efficient exploration of reaction conditions. These technologies could be employed to investigate the synthesis and reactivity of this compound in a high-throughput manner, allowing for the rapid identification of optimal reaction conditions.

Potential in the Development of New Chemical Entities with Defined Structural Features

The rigid, three-dimensional structure of the decalin framework makes it an interesting scaffold for the design of new molecules with specific shapes and functionalities. While direct applications are not specified, the defined stereochemistry of substituted decalins could be of interest in fields such as materials science and agrochemistry, where molecular shape and functionality are critical.

Q & A

Q. What synthetic methodologies are commonly employed for halogenated decalin derivatives like 4a-Chlorodecahydronaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Chlorination of decahydronaphthalene typically involves radical halogenation or electrophilic substitution using catalysts like FeCl₃. Reaction optimization includes:

- Temperature control : Lower temperatures (0–25°C) favor selectivity for the 4a position .

- Solvent selection : Non-polar solvents (e.g., CCl₄) minimize side reactions .

- Catalyst loading : Substoichiometric FeCl₃ (0.1–0.5 eq.) reduces overhalogenation .

Post-synthesis, purity is assessed via GC-MS or HPLC, referencing PubChem protocols for analogous chlorinated naphthalenes .

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR distinguish axial vs. equatorial chlorine configurations via coupling constants (e.g., J = 10–12 Hz for axial Cl) .

- X-ray crystallography : Resolves absolute stereochemistry but requires high-purity crystals .

- IR spectroscopy : Confirms C-Cl stretching vibrations (~550–600 cm⁻¹) .

Cross-validation with computational methods (DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design toxicological studies for this compound to mitigate bias in animal models?

- Methodological Answer : Adopt risk-of-bias (RoB) frameworks from ATSDR guidelines :

- Randomization : Administer doses using stratified randomization to control for weight/age variables .

- Allocation concealment : Use blinded syringes or automated dispensers .

- Outcome reporting : Predefine endpoints (e.g., liver enzyme levels) to avoid selective reporting .

Include positive controls (e.g., naphthalene toxicity data) for comparative analysis .

Q. What strategies resolve contradictions in reported metabolic pathways of chlorinated naphthalene derivatives?

- Methodological Answer :

- Comparative in vitro/in vivo models : Use hepatic microsomes from multiple species (rat, human) to identify species-specific metabolism .

- Isotopic labeling : Track ³⁶Cl-labeled this compound to distinguish hydrolysis vs. oxidative pathways .

- Meta-analysis : Apply statistical tools (e.g., Cochrane Review) to harmonize conflicting data, adjusting for variables like exposure duration .

Q. How can the environmental persistence of this compound be experimentally validated under simulated natural conditions?

- Methodological Answer :

- Microcosm studies : Incubate the compound in soil/water systems under controlled O₂ and UV exposure to measure half-life .

- QSAR modeling : Predict biodegradability using PubChem descriptors (e.g., log P, molar refractivity) .

- LC-MS/MS detection : Quantify degradation products (e.g., dechlorinated metabolites) at sub-ppb levels .

Data Presentation Guidelines

- Tabular Data : Include raw datasets (e.g., reaction yields, toxicity endpoints) in appendices, with processed data (means ± SD) in the main text .

- Uncertainty analysis : Report confidence intervals for LC₅₀ values and reaction yields using error propagation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.